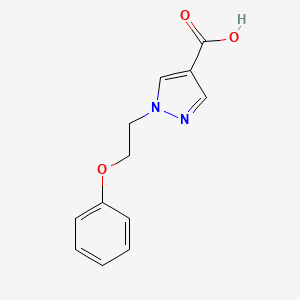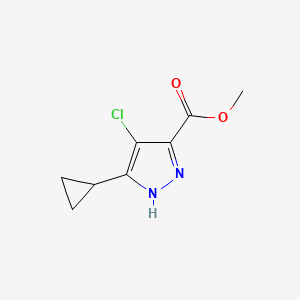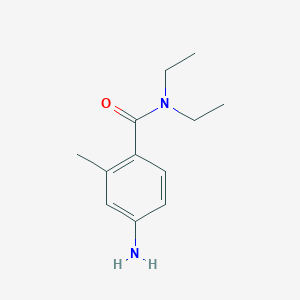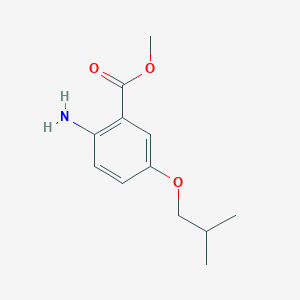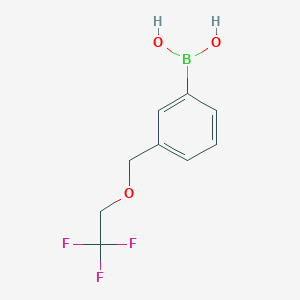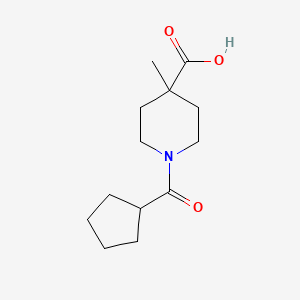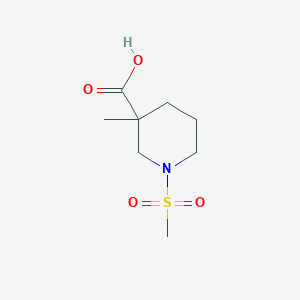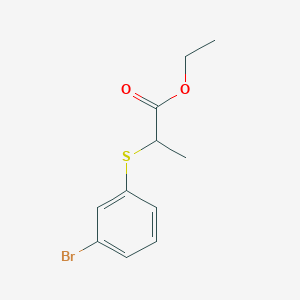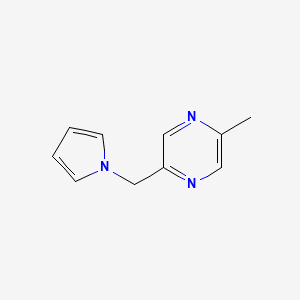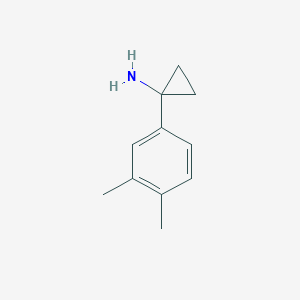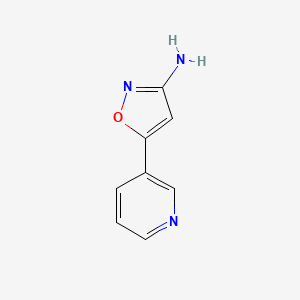
5-(吡啶-3-基)-1,2-恶唑-3-胺
描述
5-(Pyridin-3-yl)-1,2-oxazol-3-amine is a heterocyclic compound that features a pyridine ring fused with an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
科学研究应用
5-(Pyridin-3-yl)-1,2-oxazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for agrochemicals
生化分析
Biochemical Properties
5-(Pyridin-3-yl)-1,2-oxazol-3-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor tyrosine kinases, which are critical for cell signaling and growth . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction .
Cellular Effects
The effects of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Furthermore, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target . Additionally, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine can influence gene expression by modulating the activity of transcription factors, leading to changes in the transcriptional landscape of the cell . These molecular interactions are critical for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to changes in its biochemical activity . In in vitro studies, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine has shown stability under specific conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
5-(Pyridin-3-yl)-1,2-oxazol-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its distribution to various cellular compartments . Additionally, binding proteins can influence the localization and accumulation of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine within specific tissues, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with glyoxal in the presence of a base to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 5-(Pyridin-3-yl)-1,2-oxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be employed.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or azido derivatives.
作用机制
The mechanism of action of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites . These interactions can trigger downstream signaling pathways, leading to the observed biological effects.
相似化合物的比较
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde: Known for its anti-tubercular and antioxidant properties.
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: Noted for their pharmacological activities.
Uniqueness: 5-(Pyridin-3-yl)-1,2-oxazol-3-amine stands out due to its unique oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.
属性
IUPAC Name |
5-pyridin-3-yl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-4-7(12-11-8)6-2-1-3-10-5-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVXFFHTZIGRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


